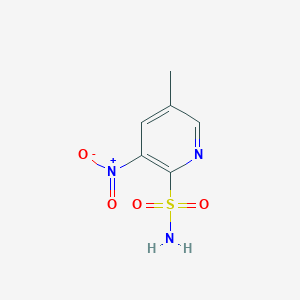

5-Methyl-3-nitropyridine-2-sulfonamide

Description

Properties

Molecular Formula |

C6H7N3O4S |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

5-methyl-3-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C6H7N3O4S/c1-4-2-5(9(10)11)6(8-3-4)14(7,12)13/h2-3H,1H3,(H2,7,12,13) |

InChI Key |

QMBQJTLVNXSKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Related Compounds

Below is a comparative analysis of 5-Methyl-3-nitropyridine-2-sulfonamide and structurally related compounds, including those from the Ranitidine family referenced in the evidence.

Table 1: Key Structural and Functional Group Differences

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | Pyridine | - Methyl (C5) - Nitro (C3) - Sulfonamide (C2) |

Sulfonamide, Nitro, Methyl |

| Ranitidine complex nitroacetamide | Furan | - Nitroacetamide chain - Dimethylamino (C5 of furan) - Sulphanyl ethyl |

Nitroacetamide, Sulphanyl, Dimethylamino |

| Ranitidine diamine hemifumarate | Furan | - Diamine chain - Hemifumarate salt |

Amine, Thioether, Salt |

| Ranitidine amino alcohol hemifumarate | Furan | - Amino alcohol - Hemifumarate salt |

Alcohol, Amine, Salt |

Key Observations:

Core Structure : The pyridine ring in this compound is aromatic and weakly basic, whereas furan-based compounds (e.g., Ranitidine derivatives) exhibit lower basicity and distinct electronic properties .

Sulfonamide vs. Sulphanyl/Thioether Groups : The sulfonamide group in the target compound is more polar and acidic (pKa ~10–11) compared to sulphanyl (-S-) or thioether groups in Ranitidine derivatives, which are less acidic and more lipophilic .

Nitro Group Positioning : The nitro group at C3 in the pyridine ring directs electrophilic substitution reactions differently than the nitroacetamide side chain in Ranitidine complex nitroacetamide, which may influence metabolic stability .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties (Theoretical/Reported)

| Property | This compound | Ranitidine Complex Nitroacetamide | Ranitidine Diamine Hemifumarate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~229.25 | ~351.44 | ~313.37 |

| Solubility (Water) | Low (sulfonamide enhances polarity) | Moderate (salt forms improve) | High (hemifumarate salt) |

| Acidic Functional Groups | Sulfonamide (pKa ~10) | Nitroacetamide (pKa ~4–5) | Amine (pKa ~9–10) |

| Stability | Nitro group may degrade under light | Stable in acidic conditions | Sensitive to oxidation |

Reactivity Insights:

- This compound : The nitro group may undergo reduction to an amine under catalytic hydrogenation, while the sulfonamide can participate in nucleophilic substitutions.

- Ranitidine Derivatives : The nitroacetamide group in Ranitidine complex nitroacetamide is prone to hydrolysis in alkaline conditions, forming secondary amines .

Preparation Methods

Precursor Synthesis via Picolinic Acid Derivatives

The foundational steps for nitropyridine intermediates often begin with picolinic acid hydrochloride as a starting material. As detailed in, this substrate undergoes sequential transformations:

-

Chlorination : Treatment with thionyl chloride () converts the carboxylic acid group to an acid chloride.

-

Amidation : Reaction with ammonia yields 4-chloropyridine-2-carboxamide (Formula III in).

-

Hoffman Degradation : Conversion of the carboxamide to an amine via Hoffman degradation produces 4-chloro-2-aminopyridine (Formula IV in).

This pathway achieves a 75–85% yield for the amine precursor, critical for subsequent nitration.

Nitration of the Pyridine Core

Nitration introduces the nitro group at position 3. The patented method in employs a nitrating mixture () under controlled temperatures (0–5°C), yielding 4-chloro-2-amino-3-nitropyridine (Formula V). Key considerations include:

-

Regioselectivity : The electron-donating amino group directs nitration to position 3.

-

Impurity Control : Avoiding over-nitration or isomer formation requires stoichiometric precision and rapid quenching.

This step achieves ~70% yield with >95% purity.

Sulfonamide Group Introduction

Diazotization and Hydrolysis

The intermediate 4-chloro-2-amino-3-nitropyridine undergoes diazotization with sodium nitrite () and hydrochloric acid () at 0–5°C. Subsequent hydrolysis at 60–80°C replaces the diazo group with a hydroxyl group, forming 4-chloro-3-nitropyridin-2-ol (Formula VI).

Sulfonation and Amidation

Introducing the sulfonamide moiety involves two approaches:

Method A: Direct Sulfonation

Method B: Three-Component Coupling

A metal-free method from uses:

-

Arenediazonium salts (from the pyridine intermediate).

-

Sodium pyrosulfite ().

-

Sodium azide () for sulfonamide formation.

-

Advantages : Avoids hazardous intermediates; achieves 65–75% yield .

Methyl Group Introduction at Position 5

The 5-methyl group is introduced via:

Friedel-Crafts Alkylation

-

Reagents : Methyl chloride () and Lewis acid catalysts (e.g., ).

-

Conditions : 80–100°C in nitrobenzene solvent.

-

Challenges : Competing reactions at other positions reduce yield to 40–50% .

Directed Ortho-Metalation (DoM)

-

Base : Lithium diisopropylamide ().

-

Electrophile : Methyl iodide ().

-

Efficiency : Higher regioselectivity (>80% yield) but requires anhydrous conditions.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Methyl-3-nitropyridine-2-sulfonamide from its sulfonyl chloride precursor?

- Methodological Answer : The synthesis typically involves reacting a pyridine-based amine with a sulfonyl chloride derivative. For example, in analogous syntheses (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide), the reaction is conducted in anhydrous pyridine or dichloromethane at 0–25°C, with a base like triethylamine to neutralize HCl byproducts. Reaction times range from 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve yields of 37–91% .

Q. How can researchers purify this compound to ensure high analytical purity?

- Methodological Answer : Post-synthesis purification often employs column chromatography with silica gel and a gradient eluent system (e.g., hexane:ethyl acetate). For crystalline products, recrystallization in ethanol or methanol is effective. Analytical purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfonamide backbone and substituent positions. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), provides molecular weight validation. For example, ¹H NMR peaks for aromatic protons in similar sulfonamides appear at δ 7.2–8.5 ppm, while sulfonamide NH protons resonate near δ 10.5 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the role of pyridine derivatives in sulfonamide bond formation?

- Methodological Answer : Pyridine acts as both a solvent and a base, facilitating deprotonation of the amine precursor and scavenging HCl during sulfonamide bond formation. Computational studies (e.g., density functional theory) can model transition states to optimize reaction kinetics. Experimental validation includes monitoring intermediates via in-situ infrared (IR) spectroscopy .

Q. How does the nitro group in this compound influence its stability under thermal or oxidative conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. The nitro group may undergo reduction or generate nitrogen oxides (NOₓ) at elevated temperatures. Stability studies in air vs. inert atmospheres (e.g., nitrogen) are critical for handling protocols .

Q. How can researchers resolve contradictions in reported synthetic yields for scaled-up reactions?

- Methodological Answer : Contradictions often arise from variations in stoichiometry, solvent purity, or mixing efficiency. Design of experiments (DoE) approaches, such as factorial design, can isolate critical variables. For example, scaling from milligram to gram quantities may require adjusted cooling rates or solvent volumes to maintain yield consistency .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis and oxidation. Periodic stability testing via HPLC-MS detects degradation products like sulfonic acid derivatives. Desiccants (e.g., silica gel) prevent moisture uptake .

Data-Driven Analysis and Experimental Design

Q. How can microspectroscopic imaging techniques elucidate surface interactions of this compound in environmental matrices?

- Methodological Answer : Advanced techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) or Raman mapping analyze adsorption on indoor surfaces (e.g., glass, polymers). These methods quantify molecular orientation and reactivity with oxidants (e.g., ozone) under controlled humidity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays can assess binding affinity to targets like NLRP3 inflammasome proteins. Dose-response curves (IC₅₀ values) are generated using serial dilutions (1 nM–100 µM) in buffer systems (e.g., phosphate-buffered saline, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.